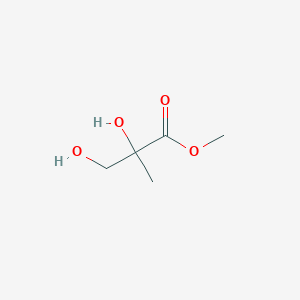
Methyl 2,3-dihydroxy-2-methylpropanoate
Descripción general
Descripción
Methyl 2,3-dihydroxy-2-methylpropanoate is a chemical compound that belongs to the class of organic compounds known as alpha hydroxy acids. It is commonly referred to as methyl lactate, and it is widely used in various scientific research applications. Methyl lactate is a colorless liquid that has a sweet odor and is soluble in water. It is commonly used in the synthesis of various chemicals, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl lactate is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins. Methyl lactate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
Methyl lactate has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, and it has been shown to scavenge free radicals. Methyl lactate has also been found to have anti-inflammatory properties, and it has been shown to inhibit the production of various inflammatory cytokines. In addition, methyl lactate has been found to have analgesic properties, and it has been shown to reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl lactate has several advantages as a chemical reagent in lab experiments. It is a relatively cheap and readily available chemical, and it is easy to handle and store. Methyl lactate is also a relatively safe chemical, and it does not pose significant health hazards. However, methyl lactate has some limitations as a chemical reagent. It has a relatively low boiling point, which can make it difficult to handle in certain reactions. In addition, methyl lactate can react with certain chemicals, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of methyl lactate. One potential area of research is the development of new synthesis methods for methyl lactate. This could involve the use of alternative catalysts or reaction conditions to improve the efficiency of the synthesis process. Another potential area of research is the development of new applications for methyl lactate. This could involve the use of methyl lactate in the development of new drugs or in the synthesis of new materials. Finally, there is a need for further research into the mechanism of action of methyl lactate. This could involve the use of advanced analytical techniques to better understand the molecular interactions of methyl lactate with various enzymes and proteins.
Métodos De Síntesis
Methyl lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction is exothermic, and it is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Aplicaciones Científicas De Investigación
Methyl lactate has been found to have several scientific research applications. It is commonly used as a solvent in various chemical reactions, and it is also used as a starting material in the synthesis of various chemicals. Methyl lactate has also been found to have antimicrobial properties, and it has been used as a preservative in various products. In addition, methyl lactate has been found to have potential applications in the field of medicine, particularly in the development of drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl 2,3-dihydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHNDDCTKHCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941698 | |
| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydroxy-2-methylpropanoate | |
CAS RN |
19860-56-1 | |
| Record name | Methyl 2-methylglycerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019860561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



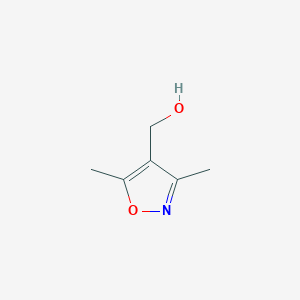
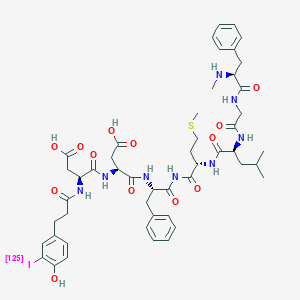
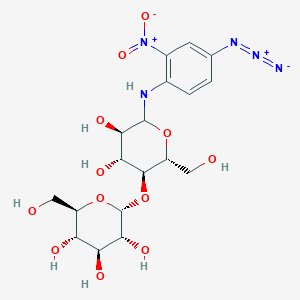
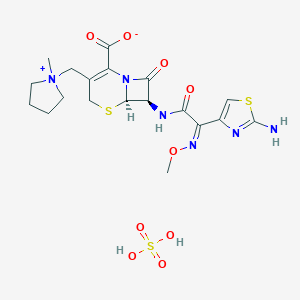

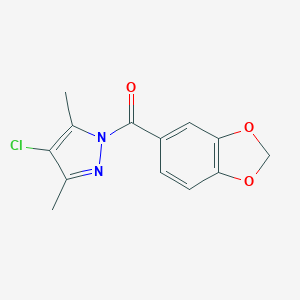
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
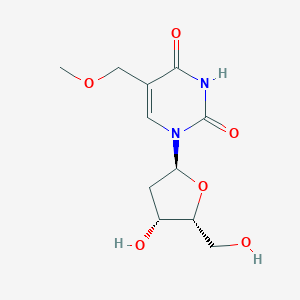





![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)